molecular formula C9H14N4O B12919996 N-methyl-6-morpholinopyridazin-3-amine CAS No. 61472-02-4

N-methyl-6-morpholinopyridazin-3-amine

Cat. No.: B12919996
CAS No.: 61472-02-4
M. Wt: 194.23 g/mol
InChI Key: BXQYLEKFTGOWFL-UHFFFAOYSA-N
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Description

N-methyl-6-morpholinopyridazin-3-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-morpholinopyridazin-3-amine typically involves the N-methylation of 6-morpholinopyridazin-3-amine. One efficient method for N-methylation is the use of formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent under solvent-free ball milling conditions . This method is advantageous due to its high yield and environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-morpholinopyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-6-morpholinopyridazin-3-one, while reduction may yield this compound derivatives with reduced functional groups.

Scientific Research Applications

N-methyl-6-morpholinopyridazin-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-6-morpholinopyridazin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-morpholinopyridazin-3-amine: This compound is similar but lacks the N-methyl group.

    N-methyl-6-piperidinopyridazin-3-amine: This compound has a piperidine ring instead of a morpholine ring.

Uniqueness

N-methyl-6-morpholinopyridazin-3-amine is unique due to its specific structure, which combines a morpholine ring with a pyridazine ring and an N-methyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61472-02-4

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

N-methyl-6-morpholin-4-ylpyridazin-3-amine

InChI

InChI=1S/C9H14N4O/c1-10-8-2-3-9(12-11-8)13-4-6-14-7-5-13/h2-3H,4-7H2,1H3,(H,10,11)

InChI Key

BXQYLEKFTGOWFL-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(C=C1)N2CCOCC2

Origin of Product

United States

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